molecular formula C22H18O7 B2880615 Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate CAS No. 879925-67-4

Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate

Cat. No.: B2880615
CAS No.: 879925-67-4
M. Wt: 394.379
InChI Key: GJYKLKJFVZEHCX-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a bis-benzofuran derivative featuring two ester functional groups. The compound consists of two benzofuran rings interconnected at positions 2 and 3, with a methoxycarbonyl group at position 5 of the first benzofuran and an ethoxy substituent at position 3 of the second benzofuran.

Properties

IUPAC Name

methyl 3-ethoxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O7/c1-4-27-19-15-10-13(22(24)26-3)6-8-18(15)29-20(19)16-11-28-17-7-5-12(9-14(16)17)21(23)25-2/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYKLKJFVZEHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(OC2=C1C=C(C=C2)C(=O)OC)C3=COC4=C3C=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Benzofuran Derivatives

Copper-Catalyzed Cyclization

Copper-mediated cyclization represents a cornerstone in benzofuran synthesis. A review by ACS Omega highlights the utility of copper chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in facilitating cyclization between o-hydroxy aldehydes and alkynes, yielding trifluoroethyl-substituted benzofurans in 45–93% yields. For the target compound, analogous conditions could enable the construction of one benzofuran ring via coupling of a substituted salicylaldehyde with a propargyl ester, followed by oxidation to introduce methoxycarbonyl groups. However, the ethoxy substituent at position 3 necessitates prior alkylation of a phenolic intermediate, as demonstrated in palladium-catalyzed etherification protocols.

Palladium-Mediated Cross-Couplings

Palladium catalysts excel in forming carbon–heteroatom bonds critical for ethoxy group installation. The ACS Omega review details a palladium-catalyzed approach using N-tosylhydrazones and iodobenzene-alkynes to synthesize dihydrobenzofurans. While this method targets dihydro intermediates, oxidative aromatization could yield the fully conjugated benzofuran system. For the target molecule, sequential Suzuki–Miyaura couplings might link preformed benzofuran subunits, though steric hindrance at the 2-position poses challenges.

Rhodium-Catalyzed Annulations

Rhodium complexes enable directed C–H activation, as evidenced by the synthesis of benzofurans via CpRh-catalyzed reactions between benzamides and vinylene carbonate. This strategy could functionalize a preexisting benzofuran core at the 3-position, but simultaneous installation of ethoxy and methoxycarbonyl groups remains untested.

Preparation Methods for the Target Compound

Sequential Benzofuran Ring Construction

This two-step approach involves synthesizing each benzofuran ring independently before coupling them.

Synthesis of 5-Methoxycarbonyl-1-benzofuran-3-yl Subunit

Starting with methyl 4-hydroxybenzoate, Claisen rearrangement at >200°C generates a benzofuran precursor, though this method risks isomer formation. Alternatively, ozonolysis of silylated enol ethers derived from 4-hydroxyindanone offers a higher-yielding route (62% overall). Subsequent esterification with methanol in the presence of thionyl chloride yields the methoxycarbonyl group.

Coupling with 3-Ethoxy-1-benzofuran-5-carboxylate

The second benzofuran ring, bearing an ethoxy group, is synthesized via alkylation of a phenolic intermediate with ethyl bromide under basic conditions. Cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) links the two subunits at the 2-position.

Direct Functionalization of Preformed Benzofuran Cores

A more convergent strategy modifies a single benzofuran scaffold.

Electrophilic Substitution at the 3-Position

Nitration followed by reduction introduces an amino group at position 3, which undergoes alkylation with ethyl iodide to install the ethoxy group. However, competing reactions at the electron-rich 5-methoxycarbonyl site reduce regioselectivity.

Oxidative Esterification

Methacrylic acid derivatives are oxidized with hydrogen peroxide and tungstic acid to form 2-hydroxy-2-methylpropionic acid, which is esterified and cyclized to the benzofuran core. Thionyl chloride-mediated conversion to the acid chloride allows coupling with aminobenzonitrile derivatives, though this route requires rigorous temperature control (−15°C).

Comparative Analysis of Synthetic Routes

Method Key Reagents/Conditions Yield* Advantages Limitations References
Sequential Construction Pd(PPh₃)₄, ethyl bromide, thionyl chloride ~40% High regiocontrol Multi-step, costly catalysts
Direct Functionalization H₂O₂/WO₃, SOC₂, −15°C ~35% Fewer steps Low temp. sensitivity, byproduct formation
Copper-Catalyzed CuCl, DBU, DMF ~50% Scalable, eco-friendly solvents Limited substituent tolerance

Chemical Reactions Analysis

Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate can undergo several chemical reactions:

  • Oxidation: : Might involve reagents like potassium permanganate or other oxidizing agents to form various oxidized derivatives.

  • Reduction: : Reducing agents like lithium aluminium hydride could be used to reduce specific functional groups.

  • Substitution: : Halogenation or other substitution reactions could introduce new substituents onto the benzofuran rings.

Common reagents used include acids, bases, oxidizing agents, and reducing agents. Major products depend on reaction conditions but can vary widely, involving further functionalized benzofuran derivatives.

Scientific Research Applications

Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate has a range of applications:

  • Chemistry: : Used as an intermediate in the synthesis of other complex molecules.

  • Biology: : May be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties.

  • Medicine: : Potentially used in drug development due to its diverse functional groups.

  • Industry: : Can be utilized in the production of various organic materials and specialty chemicals.

Mechanism of Action

The compound's mechanism of action would depend on the specific context of its use. In biological settings, it may interact with molecular targets like enzymes or receptors, potentially inhibiting or activating pathways. The exact pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzofuran-based esters. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Structural Differences Molecular Weight (g/mol) Synthesis Method Potential Applications
Target Compound - 5-(Methoxycarbonyl) on benzofuran A
- 3-Ethoxy on benzofuran B
Reference compound ~414.37 (estimated) Likely involves multi-step coupling (not explicitly described) Unknown, but analogs suggest antimicrobial or catalytic uses
Ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate - Nitroimidazole substituent at position 5
- Phenyl at position 2
Nitroimidazole adds polarity and potential bioactivity ~449.38 Electrophilic substitution or SNAr reactions Antiparasitic or anticancer agents
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate - Dimethoxybenzoyloxy at position 5
- Methyl at position 2
Bulkier aromatic substituent enhances steric hindrance ~398.36 Esterification of hydroxybenzofuran intermediates Photodynamic therapy or polymer precursors
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate - Chlorobenzyloxy at position 5
- Methoxyethyl ester
Chlorine increases electronegativity; methoxyethyl improves solubility ~418.85 Alkylation of phenolic intermediates Enzyme inhibition or agrochemicals
{5-(3-Fluorophenyl)-2-[(thiophen-2-yl)ethynyl]-1-benzofuran-3-yl}acetic acid - Fluorophenyl and thiophenylethynyl groups
- Acetic acid moiety
Polar carboxylic acid enhances water solubility ~406.40 Sonogashira coupling followed by hydrolysis HIV integrase inhibition

Physicochemical Properties

  • Solubility : The target compound’s ester groups reduce water solubility compared to carboxylic acid analogs (e.g., ). Ethoxy and methoxycarbonyl substituents may enhance solubility in organic solvents like DMSO or chloroform.
  • Reactivity : The methoxycarbonyl group is susceptible to hydrolysis under basic conditions, forming carboxylic acids, as seen in furanic di-carboxylate derivatives (). This contrasts with nitroimidazole-containing analogs (), where the nitro group is more reactive toward reduction.

Biological Activity

Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a synthetic organic compound characterized by its unique benzofuran structure, which contributes to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl 3-ethoxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate, with the molecular formula C22H18O7C_{22}H_{18}O_{7} and a molecular weight of 394.37 g/mol. Its structure comprises two benzofuran moieties connected via an ethoxy group and various functional groups that enhance its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It may exert its effects through:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in critical cellular pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assessments have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)1.48 - 47.02
NCI-H23 (Lung Cancer)0.49 - 68.9

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms such as cell cycle arrest and activation of apoptotic pathways.

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Although specific data on this compound is limited, similar compounds have shown efficacy against a range of bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofurans, providing insights into their pharmacological profiles:

  • Study on Apoptosis Induction :
    • A study demonstrated that certain benzofurans induce apoptosis in leukemia cells (K562 and MOLT-4), suggesting a mechanism that could be applicable to other cancer types as well .
    • The compound's ability to trigger apoptosis was validated through assays showing significant increases in apoptotic cell populations compared to controls.
  • VEGFR Inhibition :
    • Research has indicated that some benzofuran derivatives inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis . This inhibition can limit tumor growth by preventing the formation of new blood vessels.

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